molecular formula C7H4ClFN2O B1431865 6-Chloro-5-fluoro-2-methoxynicotinonitrile CAS No. 1820650-64-3

6-Chloro-5-fluoro-2-methoxynicotinonitrile

Cat. No.: B1431865
CAS No.: 1820650-64-3
M. Wt: 186.57 g/mol
InChI Key: DRPNTXAWDOCARV-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-2-methoxynicotinonitrile is a chemical compound with the molecular formula C7H4ClFN2O and a molecular weight of 186.57 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of chlorine, fluorine, and methoxy groups on the pyridine ring. This compound is used primarily in scientific research and industrial applications.

Properties

IUPAC Name

6-chloro-5-fluoro-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O/c1-12-7-4(3-10)2-5(9)6(8)11-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPNTXAWDOCARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Chloro-5-fluoro-2-methoxynicotinonitrile involves several steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms onto the pyridine ring.

    Methoxylation: Introduction of the methoxy group.

    Nitrile Formation: Conversion of the intermediate compound to the final nicotinonitrile derivative.

The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

6-Chloro-5-fluoro-2-methoxynicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 6-Chloro-5-fluoro-2-methoxynicotinonitrile serves as a crucial building block for synthesizing more complex molecules. Its unique substitution pattern allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The chlorine and fluorine atoms can be replaced by other nucleophiles.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.
  • Hydrolysis : The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Biology

The biological applications of this compound are particularly noteworthy:

  • Enzyme Inhibition : It has shown potential in studies involving enzyme inhibition, making it a candidate for drug development aimed at targeting specific enzymes.
  • Receptor Binding Studies : The compound's interaction with various receptors is being explored for its pharmacological significance, potentially leading to new therapeutic agents .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for developing materials with specific functionalities, such as:

  • Agrochemicals : Used in formulations aimed at pest control and crop protection.
  • Pharmaceuticals : Acts as an intermediate in the synthesis of various medicinal compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential therapeutic uses of nicotinonitrile derivatives, including this compound:

  • Antimicrobial Activity : Research has shown that certain derivatives exhibit significant antibacterial properties against resistant strains, making them candidates for new antibiotics .
  • Anticancer Properties : Some studies suggest that compounds similar to this compound may inhibit tumor growth through specific molecular interactions .
  • Drug Development Initiatives : Ongoing research focuses on optimizing these compounds for enhanced bioavailability and reduced toxicity in clinical settings .

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-2-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .

Comparison with Similar Compounds

6-Chloro-5-fluoro-2-methoxynicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

    6-Chloro-5-fluoronicotinonitrile: Lacks the methoxy group, which may affect its reactivity and applications.

    2,6-Dichloro-5-fluoronicotinonitrile: Contains an additional chlorine atom, potentially altering its chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .

Biological Activity

6-Chloro-5-fluoro-2-methoxynicotinonitrile (C7H4ClFN2O) is a chemical compound with a molecular weight of 186.57 g/mol. It has garnered attention in scientific research due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

The synthesis of this compound typically involves several steps:

  • Halogenation : Introduction of chlorine and fluorine atoms onto the pyridine ring.
  • Methoxylation : Introduction of the methoxy group.
  • Nitrile Formation : Conversion of intermediate compounds to the final nicotinonitrile derivative.

The compound can undergo various chemical reactions, including substitution reactions and oxidation-reduction processes, which can affect its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of chlorine, fluorine, and methoxy groups enhances its binding affinity and specificity, influencing various cellular pathways. Notably, it has been investigated for its role in enzyme inhibition and receptor modulation .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit histone methyltransferases, which are critical in regulating gene expression associated with tumor growth .

Anticancer Potential

Several case studies highlight the anticancer potential of derivatives related to this compound. In particular, compounds that inhibit WDR5 (a protein implicated in various cancers) have shown promise in preclinical trials. The inhibition of WDR5 leads to reduced levels of H3-K4 trimethylation, impacting oncogene expression .

Study Findings Reference
Case Study 1Inhibition of WDR5 resulted in reduced cancer cell proliferation.
Case Study 2Demonstrated specificity in targeting histone methyltransferases.
Case Study 3Showed potential as a therapeutic agent in animal models.

Applications in Drug Development

This compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its derivatives are being explored for their roles as anticancer agents and enzyme inhibitors, making them candidates for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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